5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that belongs to the class of pyrazoles This compound is characterized by a pyrano ring fused to a pyrazole ring, with ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves the reaction of 2-piperidylacetohydrazides with ethyl acetoacetate or acetylenic acid esters. The reaction is carried out under reflux in ethanol, leading to the formation of the desired compound with the expulsion of ethyl 2-piperidylacetate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or other substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the pyrano or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpyrano[2,3-c]pyrazol-6(1H)-one: Lacks the ethyl substituent.
5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-ol: Contains a hydroxyl group instead of a ketone.
1H-pyrazolo[3,4-b]pyridine derivatives: Different ring fusion and substituents.
Uniqueness
5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is unique due to its specific combination of ethyl and methyl substituents, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-ethyl-3,4-dimethyl-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C10H12N2O2/c1-4-7-5(2)8-6(3)11-12-9(8)14-10(7)13/h4H2,1-3H3,(H,11,12) |
InChI Key |
ZVOPTBUWWMVHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(NN=C2OC1=O)C)C |
Origin of Product |
United States |
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